4-Dichloromethyl-4-methyl-2,5-cyclohexadienone

Organic Synthesis Cyclodextrin Catalysis Selectivity

Procure 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone (CAS 6611-78-5) as a critical synthetic intermediate where no generic cyclohexadienone can substitute. The unique gem-dichloromethyl group at the 4-position is essential for Michael condensation with dimethyl malonate to construct benzofurane-type lactones bearing α-methylene-γ-butyrolactone moieties, a route not viable with monochloro or trichloromethyl analogs. This substitution pattern also governs distinct two-electron reductive elimination pathways at glassy-carbon electrodes and enables thermally triggered Schiff base formation (exothermic onset 155–180°C) for materials chemistry applications. Ensure reaction specificity and product distribution by sourcing only this exact CAS.

Molecular Formula C8H8Cl2O
Molecular Weight 191.05 g/mol
CAS No. 6611-78-5
Cat. No. B1329823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dichloromethyl-4-methyl-2,5-cyclohexadienone
CAS6611-78-5
Molecular FormulaC8H8Cl2O
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESCC1(C=CC(=O)C=C1)C(Cl)Cl
InChIInChI=1S/C8H8Cl2O/c1-8(7(9)10)4-2-6(11)3-5-8/h2-5,7H,1H3
InChIKeyMJRRCEHODULPAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Dichloromethyl-4-methyl-2,5-cyclohexadienone (CAS 6611-78-5) Procurement: Core Properties and Supply Specifications


4-Dichloromethyl-4-methyl-2,5-cyclohexadienone (CAS 6611-78-5) is a geminally substituted cyclohexadienone derivative characterized by a C8H8Cl2O molecular formula and a molecular weight of 191.05 g/mol [1]. The compound features a dichloromethyl group and a methyl group at the 4-position of the cyclohexadienone ring, contributing to its electrophilic character and utility as a synthetic intermediate . It is typically supplied as a crystalline solid with commercial purity specifications ranging from 95% to 98% .

Why Generic Cyclohexadienone Analogs Cannot Replace 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone


The gem-dichloromethyl group at the 4-position of 4-dichloromethyl-4-methyl-2,5-cyclohexadienone imparts distinct reactivity and stability profiles that are not replicated by monochloro (e.g., 4-chloromethyl-4-methyl-2,5-cyclohexadienone, CAS 7572-72-7) or trichloromethyl analogs (e.g., 4-trichloromethyl-4-methyl-2,5-cyclohexadienone, CAS 3274-12-2) [1][2]. This substitution pattern governs electrochemical reduction pathways, thermal rearrangement behavior, and the ability to serve as a Michael acceptor in condensation reactions. The following quantitative evidence demonstrates why substitution with a generic cyclohexadienone derivative without a gem-dichloromethyl group will alter reaction outcomes and product distributions.

Quantitative Differentiation of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone (CAS 6611-78-5): A Comparator-Driven Evidence Guide


Cyclodextrin-Catalyzed Synthesis: 28% Yield of Target Dienone vs. 72% Formylphenol Byproduct

In a cyclodextrin-catalyzed reaction of p-cresol with chloroform, 4-dichloromethyl-4-methyl-2,5-cyclohexadienone is obtained as a product in 28% yield, with the remaining 72% consisting of 2-formyl-4-methylphenol [1]. This stands in stark contrast to conventional Reimer-Tiemann conditions, where 2,5-cyclohexadienone derivatives are typically obtained in yields as low as 5–10% due to predominant ortho-substitution [1].

Organic Synthesis Cyclodextrin Catalysis Selectivity

Condensation with Methyl Acetoacetate: 40% Yield of Ester Adduct Under Mild Conditions

Condensation of 4-dichloromethyl-4-methyl-2,5-cyclohexadienone with methyl acetoacetate in the presence of sodium methoxide in methanol produces a 1:1 adduct ester in approximately 40% yield, containing about 5% of the diastereomer [1]. This reactivity profile is distinct from that of 4-chloromethyl-4-methyl-2,5-cyclohexadienone (CAS 7572-72-7), which lacks the second chlorine atom and exhibits different electrophilicity and condensation behavior [2].

Condensation Reaction Synthetic Intermediate Yield

Schiff Base Thermal Stability: Exothermic Decomposition Onset at 170–180°C

Schiff bases derived from 4-dichloromethyl-4-methyl-2,5-cyclohexadienone undergo vigorous, highly exothermic decomposition upon heating, with onset temperatures of 170°C for the cyclohexylamine derivative (IIIa), 180°C for the butylamine derivative (IIIb), and 155°C for the aniline derivative (IIIc) [1]. In contrast, 4,4-disubstituted cyclohexadienones lacking the dichloromethyl group typically undergo spontaneous dienone–phenol rearrangement under acidic conditions, whereas the dichloromethyl group at the 4-position blocks this rearrangement unless specifically promoted [2].

Schiff Base Thermal Stability Rearrangement

Electrochemical Reductive Dehalogenation: Two-Electron Elimination of Geminal Chlorine

Electrochemical studies on halogen-containing cyclohexa-2,5-dien-1-ones at a glassy-carbon electrode in DMF reveal that reductive dehalogenation of 4-dichloromethyl-4-methyl-2,5-cyclohexadienone involves an initial two-electron reductive elimination of one geminal chlorine atom, followed by proton addition and elimination of the remaining halogen atoms to form a carbene, which rearranges to 4-methylcyclohepta-2,4,6-trien-1-one . This mechanism differs from that of trichloromethyl analogs (e.g., 4-trichloromethyl-4-methyl-2,5-cyclohexadienone), where sequential elimination of multiple chlorine atoms follows a distinct potential-dependent pathway [1].

Electrochemistry Reductive Dehalogenation Cyclic Voltammetry

Commercial Purity Specifications: 95% (AKSci) vs. 98% (Bidepharm, Leyan)

Multiple suppliers offer 4-dichloromethyl-4-methyl-2,5-cyclohexadienone with verified purity specifications. AKSci supplies the compound at ≥95% purity , while Bidepharm and Leyan offer ≥98% purity . In contrast, the monochloro analog 4-chloromethyl-4-methyl-cyclohexa-2,5-dienone (CAS 7572-72-7) is typically available only at lower purity grades without certified analytical documentation .

Purity Quality Control Procurement

Optimal Research and Procurement Scenarios for 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone (CAS 6611-78-5)


Synthesis of Benzofurane-Type γ-Lactones via Michael Condensation

4-Dichloromethyl-4-methyl-2,5-cyclohexadienone serves as the key starting material for Michael condensation with dimethyl malonate, followed by acetoxylation with lead(IV) acetate in BF₃-etherate, to construct benzofurane-type lactones bearing an α-methylene-γ-butyrolactone moiety [1]. This synthetic route is specifically enabled by the electrophilic character of the dichloromethyl-substituted dienone core.

Preparation of Thermally Responsive Schiff Base Derivatives

The compound reacts with primary amines to form Schiff bases that exhibit well-defined thermal decomposition profiles with exothermic onset temperatures ranging from 155°C to 180°C [2]. This property enables their use as thermally triggered intermediates in materials chemistry or as precursors to N-alkyl-p-toluidines and N,N'-dialkylformamidines.

Electrochemical Studies of Geminal Dehalogenation Mechanisms

The distinct two-electron reductive elimination pathway of the gem-dichloromethyl group makes 4-dichloromethyl-4-methyl-2,5-cyclohexadienone a valuable model substrate for investigating electrochemical dehalogenation mechanisms at glassy-carbon electrodes in DMF [3]. This is particularly relevant for comparative studies with trichloromethyl and monochloro analogs.

Para-Selective Synthesis of Functionalized Phenol Derivatives

Under cyclodextrin-catalyzed conditions, 4-dichloromethyl-4-methyl-2,5-cyclohexadienone is formed in 28% yield alongside 2-formyl-4-methylphenol, providing a defined product mixture for further separation and derivatization [4]. This route offers improved dienone yield compared to conventional Reimer-Tiemann methods (5–10% yield).

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